5-Bromo-3-cyclohexyl-2-hydroxybenzamide
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Overview
Description
5-Bromo-3-cyclohexyl-2-hydroxybenzamide is an organic compound with the molecular formula C13H16BrNO2. It is a derivative of benzamide, featuring a bromine atom at the 5th position, a cyclohexyl group at the 3rd position, and a hydroxyl group at the 2nd position on the benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-3-cyclohexyl-2-hydroxybenzamide typically involves the bromination of 3-cyclohexyl-2-hydroxybenzamide. The reaction is carried out under controlled conditions to ensure selective bromination at the 5th position. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-3-cyclohexyl-2-hydroxybenzamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction Reactions: The compound can undergo reduction to remove the bromine atom or reduce the carbonyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzamides, while oxidation can produce ketones or aldehydes .
Scientific Research Applications
5-Bromo-3-cyclohexyl-2-hydroxybenzamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its structural similarity to other bioactive compounds.
Industry: Utilized in the development of new materials and chemical intermediates.
Mechanism of Action
The mechanism of action of 5-Bromo-3-cyclohexyl-2-hydroxybenzamide involves its interaction with specific molecular targets and pathways. The bromine atom and hydroxyl group play crucial roles in its reactivity and binding affinity. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-hydroxybenzamide: Lacks the cyclohexyl group, resulting in different chemical and biological properties.
3-Cyclohexyl-2-hydroxybenzamide:
5-Bromo-3-methyl-2-hydroxybenzamide: Features a methyl group instead of a cyclohexyl group, leading to variations in its properties.
Uniqueness
5-Bromo-3-cyclohexyl-2-hydroxybenzamide is unique due to the presence of both the bromine atom and the cyclohexyl group, which confer distinct chemical and biological properties. These structural features make it a valuable compound for various research and industrial applications .
Properties
CAS No. |
6284-50-0 |
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Molecular Formula |
C13H16BrNO2 |
Molecular Weight |
298.18 g/mol |
IUPAC Name |
5-bromo-3-cyclohexyl-2-hydroxybenzamide |
InChI |
InChI=1S/C13H16BrNO2/c14-9-6-10(8-4-2-1-3-5-8)12(16)11(7-9)13(15)17/h6-8,16H,1-5H2,(H2,15,17) |
InChI Key |
UNSUXNUUERMPHL-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C2=C(C(=CC(=C2)Br)C(=O)N)O |
Origin of Product |
United States |
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